molecular formula C11H22O2 B14527567 7,7-Dimethoxy-2,6-dimethylhept-2-ene CAS No. 62597-30-2

7,7-Dimethoxy-2,6-dimethylhept-2-ene

Cat. No.: B14527567
CAS No.: 62597-30-2
M. Wt: 186.29 g/mol
InChI Key: CJMKPXREPZEBIH-UHFFFAOYSA-N
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Description

7,7-Dimethoxy-2,6-dimethylhept-2-ene is a branched alkene derivative featuring methoxy groups at the 7th carbon and methyl groups at the 2nd and 6th positions. The linear heptene backbone differentiates it from cyclic analogs (e.g., chromenes, coumarins) but allows for conformational flexibility, which may impact interactions in biological or synthetic applications .

Properties

CAS No.

62597-30-2

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

7,7-dimethoxy-2,6-dimethylhept-2-ene

InChI

InChI=1S/C11H22O2/c1-9(2)7-6-8-10(3)11(12-4)13-5/h7,10-11H,6,8H2,1-5H3

InChI Key

CJMKPXREPZEBIH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxy-2,6-dimethylhept-2-ene typically involves the alkylation of a suitable precursor with methoxy groups. One common method is the reaction of 2,6-dimethylhept-2-ene with methanol in the presence of an acid catalyst to introduce the methoxy groups at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the methoxy groups and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7,7-Dimethoxy-2,6-dimethylhept-2-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry: 7,7-Dimethoxy-2,6-dimethylhept-2-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of methoxy groups on biological activity and molecular interactions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,7-Dimethoxy-2,6-dimethylhept-2-ene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond allows for addition reactions, making it a versatile intermediate in synthetic pathways .

Comparison with Similar Compounds

Chromene and Coumarin Derivatives

Precocene II (6,7-Dimethoxy-2,2-dimethyl-2-chromene)

  • Structure : Aromatic chromene ring with 6,7-dimethoxy and 2,2-dimethyl groups.
  • Bioactivity : Exhibits antifungal properties against wood-decaying fungi, attributed to its rigid aromatic system and methoxy groups enhancing membrane penetration .

Coumarin Derivative (7-Hydroxy-2-hydroxymethyl-8-methoxy-4-oxo-4H-chromene-6-carboxylic Acid)

  • Structure : Oxygenated coumarin core with hydroxyl, methoxy, and carboxylic acid groups.
  • Bioactivity : Moderate cytotoxicity against KB and HeLa cells (IC₅₀ ~9.5 µg/mL), likely due to hydrogen-bonding interactions from polar substituents .

Benzopyran Derivatives

Compound 7 and 8 (5,7-Dimethoxy-2,2-dimethylbenzopyrans)

  • Structure : Benzopyran scaffold with 5,7-dimethoxy and 2,2-dimethyl groups.
  • Bioactivity: Isolated from Mallotus apelta, these compounds exhibit unquantified but noted bioactivity, possibly linked to methoxy-enhanced lipophilicity .
  • Comparison : The heptene chain in 7,7-Dimethoxy-2,6-dimethylhept-2-ene lacks aromaticity, which may reduce stability but increase adaptability in hydrophobic environments.

Isoquinoline Derivatives

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Derivatives

  • Structure: Tetrahydroisoquinoline backbone with 6,7-dimethoxy and N-methyl groups.
  • The methoxy groups likely enhance solubility and metabolic stability .
  • Divergence : The absence of a nitrogen-containing ring in the target compound may limit interactions with enzymes or receptors targeting heterocycles.

Chromen-4-one Anticancer Agents

3-(4-Substituted Benzoylpiperazin-1-yl)butoxy Chromen-4-ones

  • Structure : Chromen-4-one core with trimethoxyphenyl and substituted piperazine groups.
  • Bioactivity: Reduces Bcl-2/Bax and PARP expression in cancer cells, indicating apoptosis induction.
  • Contrast : The target compound’s linear structure and lack of aromatic stacking motifs may limit similar anticancer mechanisms.

Data Tables

Table 1: Structural and Functional Comparison

Compound Backbone Substituents Bioactivity Source
7,7-Dimethoxy-2,6-dimethylhept-2-ene Linear heptene 7,7-dimethoxy; 2,6-dimethyl Not reported (inferred flexibility) N/A
Precocene II Chromene 6,7-dimethoxy; 2,2-dimethyl Antifungal
Coumarin Derivative (20) Coumarin 7-hydroxy, 8-methoxy, 6-carboxylic acid Cytotoxic (IC₅₀ ~9.5 µg/mL)
Chromen-4-one Derivatives Chromen-4-one 5,7-dimethoxy; trimethoxyphenyl Anticancer (Bcl-2/Bax downregulation)

Table 2: Substituent Position Impact

Substituent Position Compound Example Effect on Properties
7,7-dimethoxy Target compound Increased steric bulk, potential oxidation sites
6,7-dimethoxy Precocene II Enhanced aromatic electron density
5,7-dimethoxy Benzopyrans (Compounds 7, 8) Optimal lipophilicity for membrane interaction

Research Findings and Mechanistic Insights

  • Methoxy Groups : Across all analogs, methoxy groups enhance lipophilicity and metabolic stability but may reduce water solubility. Positional differences (e.g., 5,7- vs. 6,7-) alter electronic effects on aromatic systems .
  • In contrast, 2,2-dimethyl groups in Precocene II stabilize the chromene ring .
  • Bioactivity Gaps: While cyclic analogs (e.g., coumarins, chromenes) show cytotoxicity or antifungal activity, the linear heptene structure of the target compound may prioritize different biological targets, such as lipid membranes or non-aromatic enzymes.

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